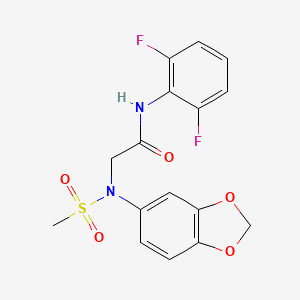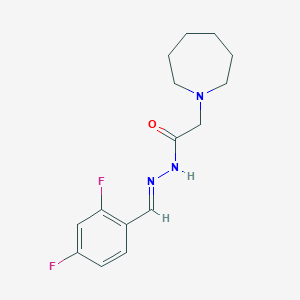![molecular formula C17H19N3O2 B5537910 N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)
N-[4-(4-morpholinyl)phenyl]-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves complex reactions such as refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride and characterizing the products using NMR, IR, and Mass spectral studies. Single crystal X-ray diffraction studies are also employed to confirm the structure of the synthesized compounds (Mamatha S.V et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single crystal X-ray diffraction methods, revealing details such as lattice parameters and crystal systems. These structural analyses are crucial for understanding the molecular geometry and potential intermolecular interactions (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving compounds with morpholine groups can lead to the formation of products with significant biological activity. These reactions often involve the use of various reactants and conditions to achieve the desired compounds, which are then tested for activities such as antibacterial, antioxidant, and anti-TB properties (Mamatha S.V et al., 2019).
科学的研究の応用
Antimicrobial and Modulating Activity
N-[4-(4-morpholinyl)phenyl]-N'-phenylurea belongs to a class of compounds that have been studied for their antimicrobial properties. A study highlighted the antimicrobial and modulating activity of a related compound, 4-(Phenylsulfonyl) morpholine, against multi-resistant strains of bacteria such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi including Candida albicans. This indicates a potential application of N-[4-(4-morpholinyl)phenyl]-N'-phenylurea in combating microbial resistance when combined with other antimicrobial agents like amikacin, significantly reducing the minimum inhibitory concentration required to inhibit bacterial growth (Oliveira et al., 2015).
Role in Zebrafish Development
Another study explored the sensitivity of zebrafish cranial neural crest and extraocular muscle development to changes in retinoic acid and insulin-like growth factor signaling. Although this research focused on 1-phenyl 2-thiourea, it showcases the broader research interest in understanding how morpholine derivatives impact developmental processes in model organisms. Such studies could provide insights into the developmental roles and potential toxicological effects of compounds like N-[4-(4-morpholinyl)phenyl]-N'-phenylurea (Bohnsack et al., 2011).
DNA Binding and Biological Activity
Research on platinum(II) complexes incorporating methylated derivatives of 1,10-phenanthroline, which shares structural similarities with the morpholine moiety, demonstrated significant biological activity against the L1210 Murine leukemia cell line. This highlights the potential of N-[4-(4-morpholinyl)phenyl]-N'-phenylurea derivatives in designing new therapeutic agents with targeted biological activities, such as anticancer properties (Brodie et al., 2004).
Antimicrobial and Hypoglycemic Activities
Adamantane-isothiourea hybrid derivatives, including those with morpholine groups, were synthesized and exhibited significant in vitro antimicrobial activity against pathogenic bacteria and fungi. Additionally, these compounds showed promising in vivo hypoglycemic activities in diabetic rat models, suggesting the potential of morpholine derivatives like N-[4-(4-morpholinyl)phenyl]-N'-phenylurea in developing new treatments for bacterial infections and diabetes (Al-Wahaibi et al., 2017).
Environmentally Friendly Catalysts
Morpholine derivatives have been evaluated as catalysts in the preparation of polyurethane foams, seeking alternatives to traditional, less environmentally friendly catalysts. This research direction underscores the versatility of morpholine-based compounds, including N-[4-(4-morpholinyl)phenyl]-N'-phenylurea, in industrial applications, particularly in the development of more sustainable manufacturing processes (Strachota et al., 2008).
特性
IUPAC Name |
1-(4-morpholin-4-ylphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(18-14-4-2-1-3-5-14)19-15-6-8-16(9-7-15)20-10-12-22-13-11-20/h1-9H,10-13H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUPYJBWGDFHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Morpholin-4-ylphenyl)-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)
![1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)
![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)
![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)
![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)
![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)


